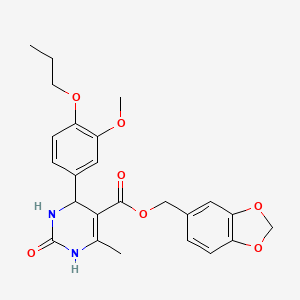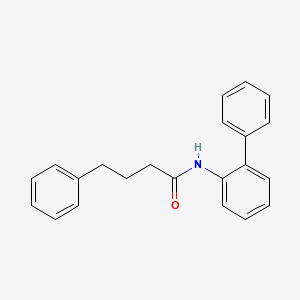
N-2-biphenylyl-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-biphenylyl-4-phenylbutanamide, also known as BPB, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). BPB has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has been extensively studied for its potential use in the treatment of various inflammatory diseases.
作用機序
N-2-biphenylyl-4-phenylbutanamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX activity, N-2-biphenylyl-4-phenylbutanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-2-biphenylyl-4-phenylbutanamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-2-biphenylyl-4-phenylbutanamide has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a key role in the recruitment of immune cells to sites of inflammation.
実験室実験の利点と制限
N-2-biphenylyl-4-phenylbutanamide has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. N-2-biphenylyl-4-phenylbutanamide has also been found to exhibit fewer side effects compared to other NSAIDs. However, N-2-biphenylyl-4-phenylbutanamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-2-biphenylyl-4-phenylbutanamide also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on N-2-biphenylyl-4-phenylbutanamide. One area of interest is the development of new formulations of N-2-biphenylyl-4-phenylbutanamide that improve its solubility and bioavailability. Another area of interest is the investigation of N-2-biphenylyl-4-phenylbutanamide's potential use in the treatment of cancer. N-2-biphenylyl-4-phenylbutanamide has been found to exhibit anti-tumor activity in several preclinical studies, and further research is needed to determine its potential as a cancer therapy. Additionally, the development of new derivatives of N-2-biphenylyl-4-phenylbutanamide may lead to the discovery of more potent and selective COX inhibitors.
合成法
N-2-biphenylyl-4-phenylbutanamide can be synthesized through a multistep reaction process. The first step involves the condensation of 2-bromobiphenyl with phenylacetic acid to form 2-biphenylyl-2-phenylacetic acid. This intermediate is then converted to the corresponding acid chloride, which is subsequently reacted with 4-aminobutanoic acid to yield N-2-biphenylyl-4-phenylbutanamide.
科学的研究の応用
N-2-biphenylyl-4-phenylbutanamide has been extensively studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has been found to exhibit potent anti-inflammatory and analgesic properties. N-2-biphenylyl-4-phenylbutanamide has also been investigated for its potential use in the treatment of cancer.
特性
IUPAC Name |
4-phenyl-N-(2-phenylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-22(17-9-12-18-10-3-1-4-11-18)23-21-16-8-7-15-20(21)19-13-5-2-6-14-19/h1-8,10-11,13-16H,9,12,17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRXLXKSZJRUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6635205 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]ethanone](/img/structure/B4890629.png)
![2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride](/img/structure/B4890636.png)
![1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4890640.png)
![10-chloro-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-6-ol hydrochloride](/img/structure/B4890643.png)
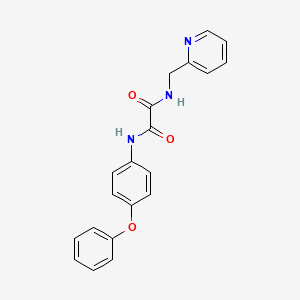
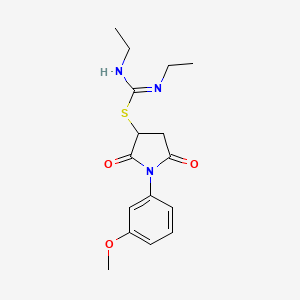
![4-(2-oxo-1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4890664.png)
![1-phenyl-4-{1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B4890671.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890683.png)
![2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4890694.png)
![8-methyl-7-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4890719.png)
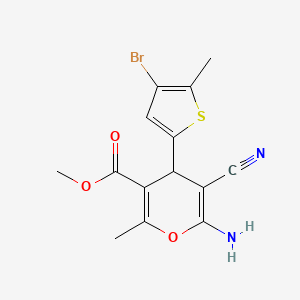
![5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4890731.png)
